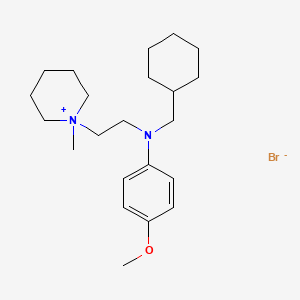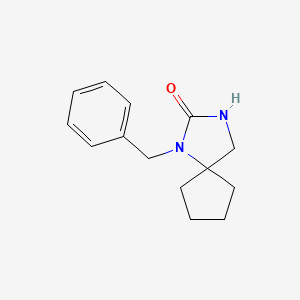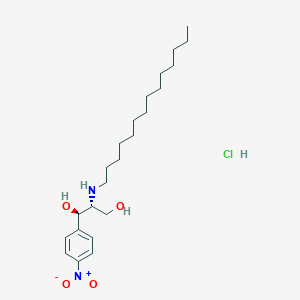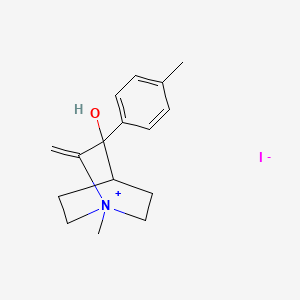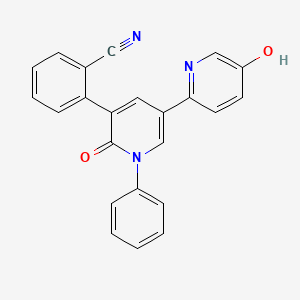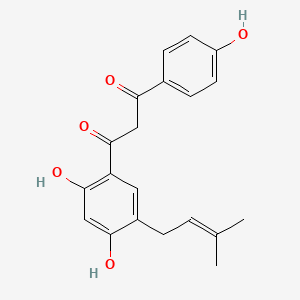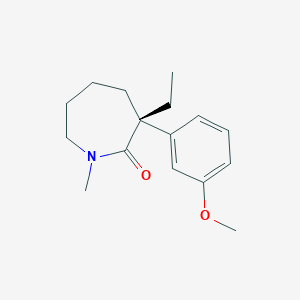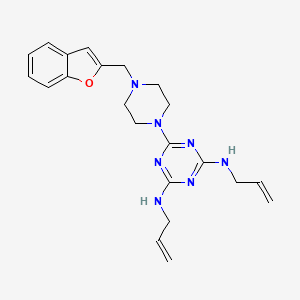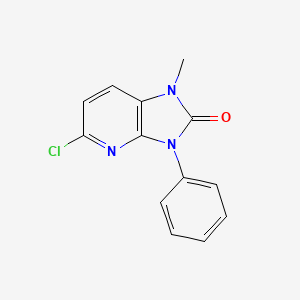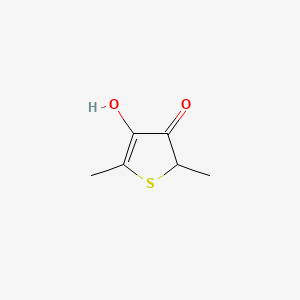
4-Hydroxy-2,5-dimethylthiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,5-dimethylthiophen-3(2H)-one is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of hydroxyl and methyl groups attached to the thiophene ring, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,5-dimethylthiophen-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethylthiophene with a hydroxylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,5-dimethylthiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Oxo-2,5-dimethylthiophen-3(2H)-one.
Reduction: 2,5-Dimethylthiophen-3(2H)-one.
Substitution: Various substituted thiophenes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,5-dimethylthiophen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,5-dimethylthiophen-3(2H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, influencing their activity. The compound may also interact with cellular pathways, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-methylthiophen-3(2H)-one: Lacks one methyl group compared to 4-Hydroxy-2,5-dimethylthiophen-3(2H)-one.
2,5-Dimethylthiophen-3(2H)-one: Lacks the hydroxyl group.
4-Hydroxythiophen-3(2H)-one: Lacks both methyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
26494-10-0 |
|---|---|
Molekularformel |
C6H8O2S |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
4-hydroxy-2,5-dimethylthiophen-3-one |
InChI |
InChI=1S/C6H8O2S/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 |
InChI-Schlüssel |
LMGFTFOLCQQHHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(=C(S1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


